molecular formula C22H17ClN4O4S B13887288 N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine

Cat. No.: B13887288
M. Wt: 468.9 g/mol
InChI Key: UXCBVGASSCTYIU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Nitro Group: Nitration of the quinazoline core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Tosylation: The tosylmethyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Aminated Derivatives: Reduction of the nitro group forms amine derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted quinazoline derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Afatinib: A quinazoline derivative with anticancer properties.

Uniqueness

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C22H17ClN4O4S

Molecular Weight

468.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylmethyl]-6-nitroquinazolin-4-amine

InChI

InChI=1S/C22H17ClN4O4S/c1-14-5-8-18(9-6-14)32(30,31)13-21-25-20-10-7-17(27(28)29)12-19(20)22(26-21)24-16-4-2-3-15(23)11-16/h2-12H,13H2,1H3,(H,24,25,26)

InChI Key

UXCBVGASSCTYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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